N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(4-phenoxyphenoxy)acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(4-phenoxyphenoxy)acetamide is a synthetic organic compound with the molecular formula C18H19NO5S and a molecular weight of 361.41 g/mol. This compound is characterized by the presence of a dioxidotetrahydrothiophenyl group, a phenoxyphenoxy moiety, and an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(4-phenoxyphenoxy)acetamide typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may include:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, which involves the oxidation of tetrahydrothiophene.
Formation of the Phenoxyphenoxy Moiety: This step involves the reaction of phenol derivatives to form the phenoxyphenoxy structure.
Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophenyl intermediate with the phenoxyphenoxy moiety in the presence of suitable reagents and catalysts to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(4-phenoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl group.
Substitution: The phenoxyphenoxy moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxyphenoxy moiety.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(4-phenoxyphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(4-phenoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(4-phenoxyphenoxy)acetamide can be compared with other similar compounds, such as:
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide: Lacks the N-methyl group, which may influence its chemical properties and biological activities.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(4-methoxyphenoxy)acetamide: Contains a methoxy group instead of a phenoxy group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(4-phenoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-20(15-11-12-26(22,23)14-15)19(21)13-24-16-7-9-18(10-8-16)25-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDSCUQZRCJHQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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